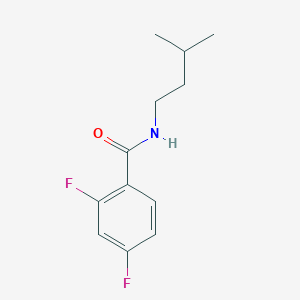
2,4-difluoro-N-isopentylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoro-N-(3-methylbutyl)benzamide is an organic compound with the molecular formula C12H15F2NO. It is a derivative of benzamide, where the benzene ring is substituted with two fluorine atoms at the 2 and 4 positions, and the amide nitrogen is bonded to a 3-methylbutyl group. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-isopentylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluorobenzoyl chloride and 3-methylbutylamine.
Reaction: The 2,4-difluorobenzoyl chloride is reacted with 3-methylbutylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-N-(3-methylbutyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the 3-methylbutyl group, to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Products depend on the nucleophile used, such as 2,4-diamino-N-(3-methylbutyl)benzamide.
Reduction: The major product is 2,4-difluoro-N-(3-methylbutyl)aniline.
Oxidation: Products include 2,4-difluoro-N-(3-hydroxybutyl)benzamide or 2,4-difluoro-N-(3-oxobutyl)benzamide.
Scientific Research Applications
2,4-Difluoro-N-(3-methylbutyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-isopentylbenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The fluorine atoms can enhance the compound’s binding affinity and stability, making it a potent inhibitor or modulator of biological targets.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzamide: Lacks the 3-methylbutyl group, making it less hydrophobic.
3,4-Difluoro-N-(3-methylbutyl)benzamide: The fluorine atoms are at different positions, potentially altering its reactivity and binding properties.
2,4-Dichloro-N-(3-methylbutyl)benzamide: Chlorine atoms instead of fluorine, affecting its electronic properties and reactivity.
Uniqueness
2,4-Difluoro-N-(3-methylbutyl)benzamide is unique due to the specific positioning of the fluorine atoms and the 3-methylbutyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
948793-83-7 |
|---|---|
Molecular Formula |
C12H15F2NO |
Molecular Weight |
227.25g/mol |
IUPAC Name |
2,4-difluoro-N-(3-methylbutyl)benzamide |
InChI |
InChI=1S/C12H15F2NO/c1-8(2)5-6-15-12(16)10-4-3-9(13)7-11(10)14/h3-4,7-8H,5-6H2,1-2H3,(H,15,16) |
InChI Key |
IKHHCKVDWVNVEX-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)C1=C(C=C(C=C1)F)F |
Canonical SMILES |
CC(C)CCNC(=O)C1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Methoxyphenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B359843.png)
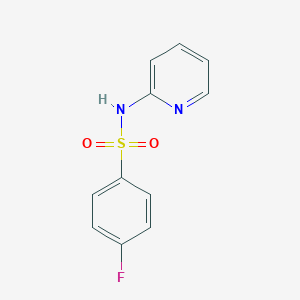
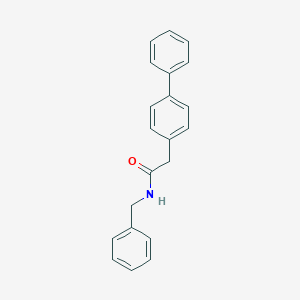
![N-methyl-N-phenyl[1,1'-biphenyl]-4-carboxamide](/img/structure/B359878.png)
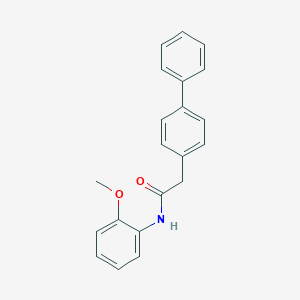

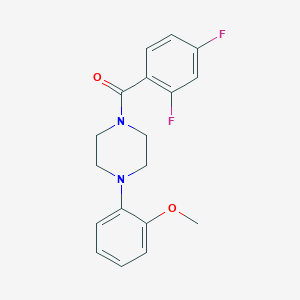
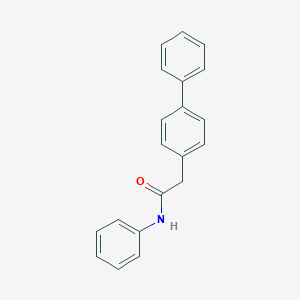
![4-Amino-6,7-dihydro-1H-cyclopenta[B]pyridin-2(5H)-one](/img/structure/B359938.png)
![4-[3-(4,5-dihydro-1H-pyrrolo[2,3-c]pyrazol-6-yl)-2,4-dimethylphenyl]sulfonylmorpholine](/img/structure/B359955.png)
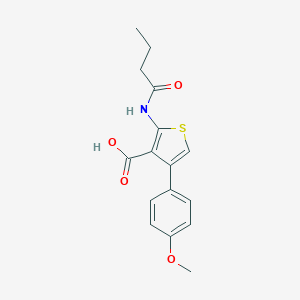
![2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B359966.png)
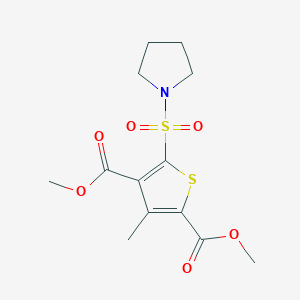
![[1-[3-(4-Methylphenoxy)propyl]-2-benzimidazolyl]methanol](/img/structure/B359970.png)
